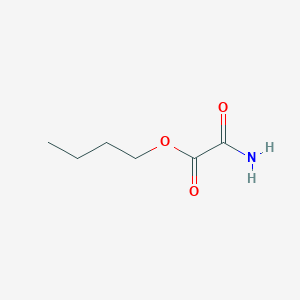

Butyl Oxamate

Descripción

Contextualization of Oxamic Acid Derivatives in Advanced Organic and Medicinal Chemistry

Oxamic acid and its derivatives are a versatile class of organic compounds characterized by the formula R-NH-CO-COOH. They serve as important building blocks in the synthesis of a wide range of more complex molecules, including pharmaceuticals and biochemical reagents. ontosight.ai The oxamate (B1226882) structure is a key feature in various biologically active molecules, with derivatives being investigated for their potential as therapeutic agents. ontosight.airesearchgate.net Their utility stems from their ability to act as ligands in metal complexes, which are relevant in catalysis and materials science, and their capacity to be modified to create compounds with specific biological functions. arabjchem.org For instance, N-aryl oxamic acid derivatives have been designed as potent and selective inhibitors for Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB). nih.gov The synthesis of these derivatives can be achieved through various routes, including the reaction of oxalyl chloride with amines or alcohols. researchgate.netresearchgate.net

Overview of Oxamate Scaffolds in Biologically Active Molecules and Synthetic Intermediates

The oxamate scaffold, the RN(H)C(=O)C(=O)OR' motif, is a recurring structural element in numerous biologically active compounds and is valued as a synthetic intermediate. researchgate.netresearchgate.net Molecules containing the oxamate group have been investigated for their roles as antiallergic, antimalarial, and anticancer agents. researchgate.net The versatility of the oxamate structure allows it to serve as a precursor in the synthesis of other valuable compounds. For example, t-butyl oxamate has been used as an intermediate in a multi-step synthesis to produce t-butyl carbamate (B1207046). orgsyn.org The development of new synthetic methods, such as aerobic photoredox catalysis, has expanded the ability to create a wide variety of oxamate esters from stable precursors under mild conditions. researchgate.net This highlights the scaffold's importance as a flexible building block in organic synthesis. researchgate.neteurisotop.com

Significance of N-Butyl Oxamate in Enzymatic Inhibition Studies

N-Butyl Oxamate has been specifically studied for its role as an enzyme inhibitor, particularly targeting lactate (B86563) dehydrogenase (LDH) isozymes. tandfonline.comtandfonline.com LDH enzymes are crucial for energy metabolism, and specific isozymes, like LDH-C4 found exclusively in sperm and testes, represent targets for developing non-hormonal male contraceptives. tandfonline.comresearchgate.net

Research has shown that while oxamate itself is a known LDH inhibitor, modifying the structure by adding alkyl groups to the nitrogen atom can alter both potency and selectivity. tandfonline.comiiarjournals.org In comparative studies with other N-alkyl oxamates, N-Butyl Oxamate was found to be a less potent and non-selective inhibitor of the three main LDH isozymes (LDH-A4, LDH-B4, and LDH-C4) compared to its shorter-chain counterparts like N-ethyl and N-propyl oxamate. tandfonline.comtandfonline.com For example, at a concentration of 0.1 mM, N-ethyl and N-propyl oxamates showed strong inhibition of LDH-C4, whereas the butyl derivative showed no inhibition at this concentration. tandfonline.com Inhibition by N-Butyl Oxamate was only observed at significantly higher concentrations (10 mM). tandfonline.comtandfonline.com

Despite its lower potency as a free acid, a prodrug form, N-butyl oxamate ethyl ester (NBOXet), was found to be effective in diminishing sperm motility, highlighting the potential for derivative strategies to enhance biological activity. researchgate.net These studies underscore the importance of the alkyl chain length in determining the inhibitory profile of oxamate derivatives against LDH isozymes. tandfonline.com

Research Data on Butyl Oxamate and Related Compounds

The following tables present key data from research studies on this compound and its analogs.

Table 1: Physical and Analytical Data for N-Butyl Oxamic Acid This table details the physical and analytical characterization data for N-Butyl Oxamic Acid as reported in scientific literature.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₃ | tandfonline.com |

| Melting Point | 106–107°C | tandfonline.comtandfonline.com |

| Yield (free acid) | 82% | tandfonline.comtandfonline.com |

| ¹H-NMR (CDCl₃) δ (ppm) | 0.95 (t, 3H), 1.38 (sextuplet, 2H), 1.58 (quintuplet, 2H), 3.38 (q, 2H), 7.47 (bs, 1H), 9.16 (bs, 1H) | tandfonline.comtandfonline.com |

| IR (KBr) cm⁻¹ | 3307, 2962, 1788, 1673, 1550, 1307 | tandfonline.comtandfonline.com |

| Elemental Analysis (Calcd.) | C, 49.65; H, 7.64; N, 9.65 | tandfonline.comtandfonline.com |

| Elemental Analysis (Found) | C, 49.78; H, 7.35; N, 9.88 | tandfonline.comtandfonline.com |

Table 2: Comparative Inhibition of Lactate Dehydrogenase (LDH) Isozymes by N-Alkyl Oxamates This table summarizes the inhibitory effects of various N-alkyl oxamates on different LDH isozymes, demonstrating the impact of alkyl chain length on selectivity and potency.

| Compound | Target Isozyme | Potency/Selectivity Finding | Reference |

|---|---|---|---|

| N-Ethyl Oxamate | LDH-C4 | 70 and 17.5 times more selective for LDH-C4 than for LDH-A4 and LDH-B4, respectively. | tandfonline.comtandfonline.com |

| N-Propyl Oxamate | LDH-C4 | More selective than N-ethyl oxamate; 146 and 74 times more selective for LDH-C4 than for LDH-A4 and LDH-B4, respectively. Less potent than N-ethyl oxamate. | tandfonline.comtandfonline.com |

| N-Butyl Oxamate | LDH Isozymes | Non-selective and not a potent inhibitor of the three LDH isozymes. | tandfonline.comtandfonline.com |

| N-Isothis compound | LDH Isozymes | Non-selective and not a potent inhibitor of the three LDH isozymes. | tandfonline.comtandfonline.com |

| N-sec-Butyl Oxamate | LDH-C4 | Showed 30-fold increased selectivity for LDH-C4 over LDH-A4 and LDH-B4 but had low potency. | tandfonline.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

butyl 2-amino-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-3-4-10-6(9)5(7)8/h2-4H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOLMUGUXNNIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278608 | |

| Record name | Butyl Oxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-28-4 | |

| Record name | 585-28-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 585-28-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyl Oxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Advanced Structural Elucidation of Butyl Oxamate

Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other protons, and connectivity.

N-Butyl Oxamic Acid: The ¹H NMR spectrum of N-butyl oxamic acid, recorded in deuterated chloroform (B151607) (CDCl₃), displays characteristic signals corresponding to the butyl group and the amide and carboxylic acid protons. tandfonline.com The signals from the butyl chain appear in the upfield region, with the terminal methyl protons resonating as a triplet. The methylene (B1212753) groups adjacent to each other show complex splitting patterns (sextuplet and quintuplet), while the methylene group attached to the nitrogen atom is deshielded and appears as a quartet. tandfonline.com The broad singlets at the downfield end of the spectrum are assigned to the exchangeable protons of the amide (N-H) and carboxylic acid (O-H) groups. tandfonline.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| 9.16 | broad singlet | - | -COOH | tandfonline.com |

| 7.47 | broad singlet | - | -NH- | tandfonline.com |

| 3.38 | quartet | 7.2 | -CH₂-NH- | tandfonline.com |

| 1.58 | quintuplet | 7.2 | -CH₂-CH₂NH- | tandfonline.com |

| 1.38 | sextuplet | 7.2 | -CH₃-CH₂- | tandfonline.com |

| 0.95 | triplet | 7.2 | -CH₃ | tandfonline.com |

Dibutyl Oxalate (B1200264): For the symmetric diester, dibutyl oxalate, the ¹H NMR spectrum is simpler. The spectrum, typically run in CDCl₃, shows four distinct signals corresponding to the four different types of protons in the two identical butyl chains. chemicalbook.comnih.gov

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| ~4.3 | triplet | -O-CH₂- | chemicalbook.com |

| ~1.7 | multiplet | -O-CH₂-CH₂- | chemicalbook.com |

| ~1.4 | multiplet | -CH₂-CH₃ | chemicalbook.com |

| ~0.9 | triplet | -CH₃ | chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule.

N-Butyl Oxamic Acid: While a specific experimental spectrum for N-butyl oxamic acid is not readily available in the searched literature, data from analogous compounds like 2-(cyclopentylamino)-2-oxoacetic acid allows for a reasonable prediction of the chemical shifts. The two carbonyl carbons are expected to be the most deshielded, appearing at the downfield end of the spectrum (>158 ppm). The carbons of the butyl chain would appear at progressively higher fields, with the terminal methyl carbon being the most shielded.

| Predicted Chemical Shift (δ) ppm | Assignment | Reference |

| >160 | Amide C=O | |

| >158 | Carboxyl C=O | |

| ~40 | -CH₂-NH- | |

| ~30-32 | -CH₂-CH₂NH- | |

| ~20 | -CH₂-CH₃ | |

| ~13 | -CH₃ |

Dibutyl Oxalate: The ¹³C NMR spectrum for dibutyl oxalate in CDCl₃ has been reported and shows four signals, consistent with the molecule's symmetry. nih.govguidechem.comchemicalbook.com The ester carbonyl carbon appears significantly downfield, while the four carbons of the butyl group are observed in the aliphatic region. chemicalbook.com

| Chemical Shift (δ) ppm | Assignment | Reference |

| ~158 | C=O | chemicalbook.com |

| ~67 | -O-CH₂- | chemicalbook.com |

| ~30 | -O-CH₂-CH₂- | chemicalbook.com |

| ~19 | -CH₂-CH₃ | chemicalbook.com |

| ~13 | -CH₃ | chemicalbook.com |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

N-Butyl Oxamic Acid: The IR spectrum of N-butyl oxamic acid, typically recorded using a KBr pellet, shows several characteristic absorption bands. tandfonline.com A broad band in the high-frequency region (around 3307 cm⁻¹) corresponds to the N-H stretching of the secondary amide. The C-H stretching vibrations of the butyl group are observed just below 3000 cm⁻¹ (e.g., 2962 cm⁻¹). tandfonline.com The spectrum is notable for two distinct carbonyl (C=O) stretching bands: one at a higher wavenumber (1788 cm⁻¹) attributed to the carboxylic acid carbonyl, and another at a lower wavenumber (1673 cm⁻¹) for the amide carbonyl (Amide I band). tandfonline.com The N-H bending vibration (Amide II band) appears around 1550 cm⁻¹. tandfonline.com

| Frequency (cm⁻¹) | Vibrational Mode | Reference |

| 3307 | N-H stretch | tandfonline.com |

| 2962 | C-H stretch | tandfonline.com |

| 1788 | C=O stretch (acid) | tandfonline.com |

| 1673 | C=O stretch (amide I) | tandfonline.com |

| 1550 | N-H bend (amide II) | tandfonline.com |

| 1307 | C-N stretch / other | tandfonline.com |

Dibutyl Oxalate: The IR spectrum of liquid dibutyl oxalate is dominated by a very strong absorption band corresponding to the C=O stretching of the ester functional groups. nist.govnist.gov Strong C-O stretching bands are also prominent. The C-H stretching vibrations of the butyl chains are observed in their typical region. nist.govchemicalbook.com

| Frequency (cm⁻¹) | Vibrational Mode | Reference |

| ~2960 | C-H stretch | chemicalbook.com |

| ~1740-1760 | C=O stretch (ester) | cdnsciencepub.com |

| ~1100-1300 | C-O stretch | chemicalbook.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.

N-Butyl Oxamic Acid: While direct mass spectrometry data for N-butyl oxamic acid was not found in the provided search results, analysis of related structures suggests likely fragmentation patterns. google.com Under electron ionization (EI), one would expect to see the molecular ion peak [M]⁺, followed by fragmentation events such as the loss of the butyl group, loss of water, or cleavage of the amide bond.

Dibutyl Oxalate: The mass spectrum of dibutyl oxalate has been determined via electron ionization (EI-MS). nih.gov The molecular ion peak [M]⁺ at m/z 202 is observable. The fragmentation pattern is characterized by ions resulting from the cleavage of the butyl and butoxy groups. researchgate.net The base peak is often observed at m/z 57, corresponding to the butyl cation [C₄H₉]⁺. Other significant fragments include ions from alpha-cleavage and McLafferty rearrangement. nih.gov

| m/z | Relative Intensity | Fragment | Reference |

| 57 | 99.99 | [C₄H₉]⁺ | nih.gov |

| 29 | 41.56 | [C₂H₅]⁺ | nih.gov |

| 41 | 37.78 | [C₃H₅]⁺ | nih.gov |

| 56 | 21.78 | [C₄H₈]⁺ | nih.gov |

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems or carbonyl groups.

N-Butyl Oxamic Acid & Dibutyl Oxalate: Specific UV-Vis spectra for N-butyl oxamic acid were not found in the search results. For dibutyl oxalate, a spectrum is available but lacks detailed interpretation in the provided results. nih.gov Generally, simple, non-conjugated carbonyl compounds like these exhibit weak absorption bands in the UV region corresponding to the n→π* electronic transition of the carbonyl groups. masterorganicchemistry.com This absorption typically occurs around 270-300 nm. masterorganicchemistry.com Stronger π→π* transitions occur at shorter wavelengths, often below the cutoff of standard spectrophotometers. masterorganicchemistry.com For oxalato complexes, absorption spectra can be influenced by metal-to-ligand charge transfers. rsc.org

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.es

Chemical Reactivity and Mechanistic Investigations of Butyl Oxamate Transformations

Mechanisms of Decarboxylative Processes Involving Oxamate (B1226882) Esters

Decarboxylative reactions of oxamate esters, such as butyl oxamate, provide a powerful and modern avenue for the formation of amide bonds and other valuable chemical structures. These transformations typically proceed through radical intermediates, offering mild and efficient alternatives to traditional methods.

A significant advancement in amide synthesis involves the dual nickel-photoredox-catalyzed cross-coupling of cesium oxamates with aryl bromides. nih.govacs.orgnih.gov This redox-neutral methodology allows for the direct formation of amide bonds under mild reaction conditions, utilizing an organic dye as a photocatalyst and readily available starting materials. nih.govnih.gov

The reaction mechanism, supported by Density Functional Theory (DFT) studies, initiates with the photocatalyst absorbing light and reaching an excited state. This excited photocatalyst then oxidizes the cesium oxamate, leading to the formation of a carbamoyl (B1232498) radical after decarboxylation. The nickel catalytic cycle is believed to proceed through a radical addition pathway to a Ni(0) species, which is favored over an oxidative insertion pathway. nih.govacs.org

This method demonstrates broad applicability, tolerating a wide array of functional groups on both the aryl bromide and the oxamate precursor. Electron-rich and electron-deficient aryl bromides, as well as various heteroaryl bromides, participate effectively in the coupling reaction. nih.gov Furthermore, oxamates derived from a diverse range of primary and secondary amines, including those of pharmaceutical relevance, can be successfully employed. nih.gov

Table 1: Scope of Redox-Neutral Decarboxylative Cross-Coupling of Oxamates with Aryl Bromides nih.gov Yields are for isolated products.

| Oxamate Precursor Amine | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| Benzylamine (B48309) | Methyl 4-bromobenzoate | N-benzyl-4-(methoxycarbonyl)benzamide | 71% |

| Aniline | Methyl 4-bromobenzoate | 4-(methoxycarbonyl)-N-phenylbenzamide | 68% |

| tert-Butylamine | Methyl 4-bromobenzoate | N-tert-butyl-4-(methoxycarbonyl)benzamide | 73% |

| Cyclohexylamine | Methyl 4-bromobenzoate | N-cyclohexyl-4-(methoxycarbonyl)benzamide | 65% |

| Morpholine | Methyl 4-bromobenzoate | (4-(methoxycarbonyl)phenyl)(morpholino)methanone | 66% |

| Benzylamine | 4-Bromobenzonitrile | N-benzyl-4-cyanobenzamide | 69% |

| Benzylamine | 3-Bromoquinoline | N-benzylquinoline-3-carboxamide | 65% |

Oxamic acids and their corresponding esters like this compound are highly effective precursors for generating nucleophilic carbamoyl radicals. researchgate.netrsc.org The generation of these radicals can be accomplished through several methods, including thermal, photochemical, and electrochemical oxidative decarboxylation. researchgate.netrsc.org

Visible-light photoredox catalysis has emerged as a particularly mild and efficient method for this transformation. acs.org In a typical photocatalytic cycle, an excited photocatalyst oxidizes the oxamic acid (or its carboxylate salt), which then undergoes facile decarboxylation to produce the desired carbamoyl radical. rsc.org An alternative iron-catalyzed approach utilizes a Cp₂Fe complex and an oxidant like KBrO₃ in a photoactivated Ligand to Metal Charge Transfer (LMCT) process to achieve the same decarboxylation. rsc.org

Once generated, these carbamoyl radicals are versatile intermediates that readily participate in various bond-forming reactions. They can add efficiently to a range of unsaturated systems, including alkenes, alkynes, and electron-deficient heteroarenes in Minisci-type reactions, providing a direct route to incorporate the amide functional group. researchgate.netrsc.org For instance, a metal-free system using (NH₄)₂S₂O₈ as an oxidant can generate carbamoyl radicals from oxamic acids, which then undergo a cascade radical annulation with 2-(allyloxy)arylaldehydes to form carbamoylated chroman-4-ones. mdpi.com

While many decarboxylative processes involving oxalates lead to alkoxycarbonyl radicals that can subsequently lose a second molecule of CO₂, cascade reactions have been developed that intercept this intermediate. In photoredox and nickel dual catalysis systems, alkoxycarbonyl radicals derived from homoallylic cesium oxalates can undergo a rapid 5-exo cyclization onto a tethered alkene. kaust.edu.sarsc.org This cyclization is kinetically favored over decarboxylation, generating a new alkyl radical that is then trapped in a nickel-catalyzed cross-coupling with an aryl or vinyl iodide. kaust.edu.saresearchgate.netnih.gov

This strategy has been extended to oxamate substrates to construct nitrogen-containing heterocycles. rsc.org The reaction of a homoallylic cesium oxamate can produce functionalized γ-lactams through a similar cyclization-cross-coupling cascade. rsc.orgacs.org For example, a primary tosyl-protected amide derivative of an oxamate successfully yields the corresponding alkynylated γ-lactam. acs.org However, the success of the cyclization is dependent on the substrate, as some tertiary homoallylic cesium oxamates may favor direct alkynylation of the aminocarbonyl radical before cyclization can occur. acs.org This cascade approach provides a powerful method for the rapid construction of complex, pharmaceutically relevant scaffolds like spirolactones and functionalized lactams under mild conditions. kaust.edu.sanih.govacs.org

Generation and Reactivity of Carbamoyl Radicals from Oxamic Acids

Nucleophilic and Electrophilic Reactivity Profiles

This compound possesses multiple functional groups, leading to a complex profile of nucleophilic and electrophilic reactivity.

Nucleophilic Character : The primary site of nucleophilicity is the nitrogen atom of the amide group. While the lone pair is delocalized by the adjacent carbonyl group, it can still act as a nucleophile, particularly after deprotonation with a suitable base. The oxygen atoms of the carbonyl groups and the ester also possess lone pairs, but their nucleophilicity is generally lower. The oxygen of the butoxy group is also a potential nucleophilic center, capable of attacking strong electrophiles. libretexts.org

Electrophilic Character : The two carbonyl carbons are the primary electrophilic centers in this compound. They are susceptible to attack by a wide range of nucleophiles. The ester carbonyl is generally more electrophilic than the amide carbonyl due to the superior electron-donating ability of the nitrogen atom compared to the oxygen atom. Nucleophilic attack at the ester carbonyl can lead to substitution or cleavage of the butoxy group, while attack at the amide carbonyl can result in cleavage of the C(O)-C(O) bond or the C-N bond.

Reactions like the Williamson ether synthesis, which involves the attack of a potent alkoxide nucleophile on an alkyl halide, illustrate the principle of nucleophilic substitution that could be initiated by deprotonating the alcohol precursor to the butoxy group. libretexts.org Conversely, in reactions like esterification, an alcohol acts as a nucleophile attacking an electrophilic acyl derivative. libretexts.org While specific studies on this compound are limited, its reactivity can be inferred from the behavior of related esters and amides in such fundamental organic reactions.

Hydrolytic and Transamidation Reactions of this compound

The ester and amide linkages in this compound are susceptible to cleavage under hydrolytic conditions.

Hydrolysis : The hydrolysis of this compound can occur at either the ester or the amide functionality, typically promoted by acid or base. Ester hydrolysis is generally more facile than amide hydrolysis. Under basic conditions, saponification of the ester would yield the corresponding oxamate salt and butanol. Acid-catalyzed hydrolysis would yield butanol and the oxamic acid. Cleavage of the more resilient amide bond requires more forcing conditions and would ultimately lead to oxalic acid and butylamine (B146782) upon complete hydrolysis. researchgate.net The hydrolysis of oxamate esters to their corresponding oxamic acids is a key step in certain synthetic sequences, for example, following a copper-catalyzed Ullmann-Goldberg cross-coupling to form N-aryloxamates. researchgate.net

Transamidation : This process involves the exchange of the amine moiety of the amide. For this compound, this would entail reaction with a different amine (R'-NH₂) to form a new oxamide (B166460) (R-NHC(O)C(O)NH-R') and releasing butylamine. Such reactions can be catalyzed by acids, bases, or specific enzymes like lipases. researchgate.net While direct transamidation can be challenging, related processes like the reaction of fatty acid esters with amines to form fatty amides are industrially relevant and proceed via nucleophilic attack of the amine on the ester carbonyl. google.com Homogeneous ruthenium catalysts have been used in the hydrogenation of esters, where transamidation can sometimes occur as a side reaction. acs.org

Regioselectivity and Stereoselectivity in this compound Reactions

The outcomes of reactions involving this compound are often governed by principles of regioselectivity and stereoselectivity.

Regioselectivity : In reactions involving the addition of carbamoyl radicals (generated from this compound) to unsymmetrical substrates, the position of attack is crucial. For example, in Minisci-type reactions with heteroarenes, the addition of carbamoyl radicals to quinoline (B57606) exhibits excellent regioselectivity, favoring specific positions on the aromatic ring. mdpi.com In elimination reactions, such as those that could be induced from a functionalized butyl chain, the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule) is generally favored. youtube.com

Stereoselectivity : When this compound or its derivatives contain chiral centers, the stereochemical outcome of a reaction is a critical consideration.

In radical reactions, if a carbamoyl radical derived from a chiral α-amino acid oxamate is generated, it can often react without significant racemization at the α-carbon, preserving the stereochemical integrity. mdpi.com

For nucleophilic substitution reactions at a chiral center, the mechanism dictates the stereochemistry. An Sₙ2 reaction proceeds with inversion of configuration, whereas an Sₙ1 reaction, which goes through a planar carbocation intermediate, typically results in a racemic or near-racemic mixture of products. libretexts.orgmasterorganicchemistry.com

In the alkoxycarbonyl radical cyclization cascades, the formation of spirocyclic systems often proceeds with a degree of diastereoselectivity, which can be influenced by the structure of the substrate and the reaction conditions. acs.org For example, the cyclization of a cis-hexenamine derivative can yield the corresponding lactam with a 2:1 diastereomeric ratio. acs.org

Computational Chemistry and Theoretical Studies on Butyl Oxamate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of butyl oxamate (B1226882). These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule, which in turn dictate its geometry and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for a range of systems. mdpi.com The process typically begins with geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. mdpi.comnih.gov Various functionals, such as B3LYP, PBE0, and M06-2X, can be paired with basis sets (e.g., 6-31G*, 6-311++G(d,p)) to perform these calculations. nih.govnih.govresearchgate.netresearchgate.net For instance, DFT calculations with the PBE0 functional have been successfully used to understand the reactivity of oxamate derivatives. researchgate.net

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often indicates higher chemical reactivity and a greater ease of electronic excitation. nih.gov The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net Theoretical studies on related butyl-containing compounds and oxamate derivatives provide a framework for understanding the expected electronic properties of butyl oxamate. researchgate.netresearchgate.net

Interactive Table: Representative Electronic Properties Calculated by DFT

| Property | Description | Typical Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron; higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability; a small gap suggests higher reactivity. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. mdpi.com These methods, such as Møller-Plesset perturbation theory (e.g., MP2), are often employed to study the kinetics of gas-phase reactions, providing a detailed picture of thermal decomposition pathways. science.govresearchgate.net

Theoretical studies on the gas-phase elimination kinetics of similar compounds, such as ethyl oxamate, have been performed using ab initio methods at the MP2/6-31G(d) level of theory. researchgate.netresearchgate.net Such studies reveal that the reaction can proceed through complex, multi-step mechanisms. For ethyl oxamate, the process involves a rapid decarbonylation to form a carbamate (B1207046) intermediate. researchgate.net This intermediate then decomposes via two parallel pathways: one involving a six-membered cyclic transition state to produce ethylene (B1197577) and carbamic acid, and another via a four-membered cyclic transition state to yield ethanol (B145695) and isocyanate. researchgate.net The calculated kinetic and thermodynamic parameters from these studies often show good agreement with experimental values, validating the proposed mechanisms. researchgate.net These findings provide a robust model for predicting the likely gas-phase thermal decomposition behavior of this compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Mechanistic Elucidation via Computational Pathways

Computational chemistry is indispensable for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed, revealing the most favorable mechanistic route.

A key goal in mechanistic studies is to identify the transition state (TS), which is the highest energy point along the reaction coordinate that separates reactants from products. pnas.org Computational methods are used to locate the precise geometry and energy of the TS. nih.gov The reaction coordinate represents the path of minimum energy connecting reactants and products through the transition state. pnas.org This pathway can be confirmed by Intrinsic Reaction Coordinate (IRC) calculations, which trace the route downhill from the transition state to ensure it connects to the correct reactant and product species. researchgate.net

For reactions involving oxamates, such as the nickel/photoredox-catalyzed cross-coupling with aryl bromides, DFT calculations have been used to map out the entire Gibbs free energy profile. nih.govacs.org These calculations reveal the relative energies of all intermediates and transition states. For example, in one proposed pathway, the addition of a carbamoyl (B1232498) radical to a Ni(0) species forms a stable intermediate, which then proceeds through a transition state with a very low energy barrier (1.8 kcal/mol) to form a Ni(I) intermediate. nih.govacs.org By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined. nih.govacs.org

Interactive Table: Example Gibbs Free Energy Profile for an Oxamate Reaction Pathway

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Oxamate anion + Catalysts + Aryl Bromide | 0.0 |

| TS[SET-1] | Transition state for initial electron transfer | +8.0 nih.govacs.org |

| Intermediate I | Oxamate radical + Reduced photocatalyst | Not specified |

| Intermediate IIa | Carbamoyl radical coordinated to Ni(0) | -31.0 nih.govacs.org |

| TS[IIa-IIIa] | Transition state to form Ni(I) intermediate | -29.2 (Barrier of 1.8) nih.govacs.org |

| Intermediate IIIa | Ni(I) intermediate | -48.0 nih.govacs.org |

| Intermediate IVa | Aryl bromide coordinated to Ni(I) | -54.0 nih.govacs.org |

| TS[V-VI] | Transition state for reductive elimination | -73.0 nih.gov |

| Product Complex | Product coordinated to Ni catalyst | -105.2 nih.gov |

Note: Data is based on a representative reaction of a benzylic oxamate as described in the literature. nih.govacs.org The values illustrate the type of data generated in mechanistic studies.

This compound can participate in reactions driven by photoredox catalysis, which often proceed via Single Electron Transfer (SET) mechanisms. researchgate.netjst.go.jp In these processes, a photocatalyst, upon excitation by light, can act as a potent single-electron oxidant or reductant. jst.go.jp

Computational studies have been instrumental in elucidating these catalytic cycles. nih.govacs.org In a typical scenario involving an oxamate, the cycle is initiated when the photo-excited catalyst is quenched by the oxamate anion through a SET process. researchgate.net This transfers one electron from the oxamate to the catalyst. DFT calculations have determined the energy barrier for this initial SET step to be approximately 8.0 kcal/mol for a related oxamate system. nih.govacs.org This oxidation of the oxamate generates an oxamate radical, which readily undergoes decarboxylation (loses CO2) to form a highly reactive carbamoyl radical. nih.govresearchgate.net This radical can then engage in a separate catalytic cycle, for instance with a nickel catalyst, to form the final product. nih.govacs.org The original photocatalyst is regenerated in a final step, often by accepting an electron from a reduced nickel species, thus completing the photocatalytic cycle. nih.gov

Transition State Analysis and Reaction Coordinate Determination

Molecular Interactions and Reactivity Descriptors

Beyond reaction pathways, computational chemistry can quantify the reactivity of this compound and describe its non-covalent interactions. This is achieved through the calculation of various reactivity descriptors and the analysis of molecular surfaces.

Reactivity descriptors are derived from the results of quantum chemical calculations, primarily from frontier molecular orbital energies (HOMO and LUMO). researchgate.net These descriptors provide a quantitative measure of a molecule's chemical behavior. For example, chemical hardness (η) and softness (S) describe the resistance of a molecule to changes in its electron distribution, with soft molecules generally being more reactive. nih.govresearchgate.net The electrophilicity index (ω) measures a molecule's capacity to accept electrons. researchgate.net Other important descriptors include ionization potential, electron affinity, and electronegativity. researchgate.net

Molecular surfaces are also used to analyze reactivity. The Molecular Electrostatic Potential (MEP) map qualitatively predicts sites for electrophilic and nucleophilic attack by visualizing the charge distribution. nih.govresearchgate.net Other techniques like Hirshfeld surface analysis can be used to study and quantify intermolecular interactions, such as hydrogen bonding, which are crucial in understanding the behavior of the compound in a condensed phase. mdpi.com

Interactive Table: Key Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron configuration; harder molecules are less reactive. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; softer molecules are more reactive. nih.govresearchgate.net |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the propensity to accept electrons; a high value indicates a good electrophile. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. cuni.cz It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. google.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. google.comresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

Currently, there are no published studies that report the calculated HOMO and LUMO energies or the resulting energy gap for this compound. Such a study would provide valuable insights into its stability and potential reactivity in chemical reactions.

Table 1: Frontier Molecular Orbital Data for this compound (Data Not Available)

| Parameter | Value (eV) |

|---|---|

| EHOMO | Not Available |

| ELUMO | Not Available |

Electrostatic Potential (MEP) Mapping for Active Sites

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other species. silae.it The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. researchgate.net Negative regions (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while positive regions (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

An MEP analysis of this compound would identify its reactive sites, such as the electronegative oxygen and nitrogen atoms, and predict its behavior in intermolecular interactions. researchgate.netsilae.it However, no such MEP maps for this compound have been published.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide detailed information about the nature of chemical bonding within a molecule. nih.govscribd.com ELF analysis reveals regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. LOL provides a complementary perspective on electron localization, helping to visualize the localization of molecular orbitals. Together, they offer a nuanced understanding of a molecule's electronic structure beyond simple bond-line formulas.

A computational study involving ELF and LOL analysis for this compound would clarify the electron distribution and bonding characteristics of the ester and amide functional groups within the molecule. This information is currently not present in the scientific literature.

Fukui Functions for Nucleophilic and Electrophilic Regions

Fukui functions are reactivity descriptors derived from density functional theory (DFT) that identify the most nucleophilic and electrophilic sites within a molecule with greater precision than MEP maps alone. The function f+(r) indicates the propensity of a site to undergo a nucleophilic attack, while f-(r) points to the site most susceptible to an electrophilic attack. These functions are essential for predicting the regioselectivity of chemical reactions.

The calculation of Fukui functions for this compound would allow for a quantitative prediction of its local reactivity, highlighting which specific atoms are most likely to participate in bond formation. No research detailing this analysis for this compound is currently available.

Non-Linear Optical (NLO) Properties and Second-Order Effects

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. Materials with significant second-order NLO effects, characterized by the first hyperpolarizability (β), are valuable for applications in photonics and optoelectronics, including frequency conversion (second-harmonic generation). Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit large NLO responses.

Investigating the NLO properties of this compound would require computational calculations of its hyperpolarizability. Such a study would determine its potential for use in optical technologies. To date, no theoretical or experimental NLO data for this compound has been reported.

Table 2: Non-Linear Optical Properties of this compound (Data Not Available)

| Parameter | Value |

|---|

Biological and Pharmacological Activities of Butyl Oxamate and Its Derivatives

Enzyme Inhibition Studies: Lactate (B86563) Dehydrogenase (LDH) as a Primary Target

Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate. Butyl oxamate (B1226882) and its analogs have been extensively studied as inhibitors of LDH, with a particular focus on specific isozymes.

Inhibition of Lactate Dehydrogenase-C4 (LDH-C4) in Reproductive Biology

Lactate dehydrogenase-C4 (LDH-C4) is a testis- and sperm-specific isozyme that plays a crucial role in sperm function and fertility. nih.govresearchgate.net Inhibition of LDH-C4 has been investigated as a potential target for male contraception. researchgate.netresearchgate.net Studies have shown that oxamate and its derivatives can inhibit sperm LDH activity. nih.gov Specifically, N-propyl oxamate has been demonstrated to significantly reduce ATP levels, capacitation, and motility in mouse sperm, indicating that LDH-C4 is essential for these processes. tandfonline.comnih.gov Complete inhibition of LDH activity has been found to block sperm capacitation, a critical step for fertilization. nih.gov This inhibition also affects the tyrosine phosphorylation of proteins, a key event during capacitation. nih.gov The metabolic role of LDH-C4 in providing ATP for protein kinase A activity is presumed to be vital for these functions. nih.gov

Competitive Inhibition Mechanisms of Butyl Oxamate Analogs with Pyruvate and Lactate

Kinetic studies have demonstrated that oxamate and its derivatives, including this compound, act as competitive inhibitors of LDH isozymes with respect to the substrate pyruvate. tandfonline.comtandfonline.com This means they bind to the active site of the enzyme, preventing the binding of pyruvate and thus halting the conversion of pyruvate to lactate. wikipedia.org The structural similarity of oxamate to pyruvate allows it to fit into the enzyme's active site. wikipedia.orgmdpi.com The inhibition is reversible and depends on the concentration of both the inhibitor and the substrate. While oxamate itself shows non-selective inhibition of LDH isozymes, its derivatives exhibit varying degrees of selectivity. tandfonline.com

Isozyme Specificity and Selectivity Profiling (LDH-A4, LDH-B4, LDH-C4)

Research has focused on the development of oxamate analogs with selectivity for specific LDH isozymes, particularly LDH-C4. researchgate.netnih.govtandfonline.com N-substituted oxamates with alkyl chains of up to three carbons have shown to be selective inhibitors of mouse LDH-C4. tandfonline.com

N-ethyl oxamate was identified as the most potent inhibitor, displaying the highest affinity for LDH-C4. tandfonline.comnih.govtandfonline.com It was found to be 70 and 17.5 times more selective for LDH-C4 than for LDH-A4 and LDH-B4, respectively. tandfonline.comtandfonline.com

N-propyl oxamate proved to be the most selective inhibitor for LDH-C4, although less potent than the N-ethyl derivative. tandfonline.comnih.govtandfonline.com It exhibited 146-fold and 74-fold greater selectivity for LDH-C4 compared to LDH-A4 and LDH-B4, respectively. tandfonline.comtandfonline.com

Butyl and isothis compound derivatives were found to be non-selective and less potent inhibitors of all three LDH isozymes. tandfonline.comtandfonline.com Their dissociation constants were significantly higher than those of oxamate for all three isozymes. tandfonline.com

Sec-butyl oxamate showed a 30-fold increased selectivity for LDH-C4 over LDH-A4 and LDH-B4, but it had low potency. tandfonline.com

The following table summarizes the inhibitory characteristics of various oxamate derivatives on mouse LDH isozymes.

| Compound | Target Isozyme | Potency Relative to N-ethyl oxamate | Selectivity for LDH-C4 vs LDH-A4 | Selectivity for LDH-C4 vs LDH-B4 |

| N-ethyl oxamate | LDH-C4 | Most potent | 70-fold | 17.5-fold |

| N-propyl oxamate | LDH-C4 | Less potent | 146-fold | 74-fold |

| This compound | All | Not potent | Non-selective | Non-selective |

| Isothis compound | All | Not potent | Non-selective | Non-selective |

| Sec-butyl oxamate | LDH-C4 | Low potency | 30-fold | 30-fold |

Cellular Metabolic Pathway Modulation

The inhibition of LDH by this compound and its analogs has significant downstream effects on cellular metabolic pathways, particularly in cancer cells which often rely on glycolysis for energy production.

Impact on Glycolysis and Lactate Production in Cancer Cells

Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. plos.orgdojindo.com This metabolic shift makes them heavily reliant on LDH to regenerate NAD+ and sustain high glycolytic flux. nih.govresearchgate.net Oxamate, as a competitive inhibitor of LDH, effectively reduces the conversion of pyruvate to lactate. wikipedia.orgplos.orgnih.gov

Studies on various cancer cell lines, including pancreatic and gastric cancer, have shown that oxamate treatment significantly decreases lactate production. nih.govresearchgate.net This inhibition of lactate production can alter the tumor microenvironment and has been shown to inhibit tumor growth in preclinical models. researchgate.net For instance, in MIA PaCa-2 pancreatic cancer cells, oxamate treatment led to a significant reduction in lactate production. nih.gov This effect is a direct consequence of LDH inhibition, which is a key regulatory point in anaerobic glycolysis. nih.govresearchgate.net

The table below shows the effect of oxamate on lactate production in MIA PaCa-2 pancreatic cancer cells.

| Treatment | Lactate Production (mg/dL) |

| Control | 58.5 ± 3.5 |

| Oxamate (100 mM) | 25.1 ± 0.69 |

Effects on Glucose Uptake and ATP Cellular Content

In cancer cells, treatment with GLUT1 inhibitors, which block the initial step of glucose uptake, has been shown to decrease intracellular ATP levels. nih.gov While oxamate acts downstream of glucose uptake, its inhibition of LDH can indirectly affect ATP production from glycolysis. dojindo.comnih.gov In the context of reproductive biology, N-propyl oxamate was found to reduce ATP levels in mouse sperm by about 50%, highlighting the dependence of sperm on LDH-C4 for energy production. tandfonline.comnih.gov

The impact on glucose uptake can be more complex. In some cancer models, inhibition of LDH can lead to a decrease in glucose consumption. nih.govresearchgate.net For example, treatment of MIA PaCa-2 cells with oxamate resulted in reduced glucose consumption. nih.gov This suggests that the cell may downregulate glucose uptake in response to a bottleneck in the glycolytic pathway.

Investigative Studies in Cellular Models (In Vitro)

Investigative studies utilizing cellular models have been crucial in elucidating the mechanisms through which this compound and its related derivatives exert their biological effects at the cellular level. These in vitro experiments have primarily focused on malignant cell lines, revealing the compound's potential as an anticancer agent by examining its impact on cell growth, survival, and the underlying molecular pathways.

Inhibition of Cell Proliferation and Viability in Malignant Cell Lines

Oxamate, a derivative and the parent compound of this compound, has demonstrated significant inhibitory effects on the proliferation and viability of various human cancer cell lines. Research indicates that oxamate, a known inhibitor of the enzyme lactate dehydrogenase (LDH), effectively suppresses cancer cell growth in a manner that is dependent on both dose and duration of exposure. nih.govoncotarget.com This anti-proliferative activity has been observed across multiple types of cancer.

In studies on human gastric cancer cells, oxamate was shown to inhibit cell viability in a dose- and time-dependent manner. nih.gov Similarly, comprehensive investigations involving non-small cell lung cancer (NSCLC) cell lines (A549, H1975, and H1395) revealed that oxamate markedly inhibited cell viability. oncotarget.com The half-maximal inhibitory concentrations (IC50) at 24 hours for A549, H1975, and H1395 cells were 58.53, 32.13, and 19.67 mmol/L, respectively, while normal lung epithelial cells (HBE) were significantly less affected, indicating a degree of selectivity for malignant cells. oncotarget.com

Further research on nasopharyngeal carcinoma (NPC) cell lines (CNE-1 and CNE-2) also confirmed oxamate's potent anti-proliferative effects. researchgate.netnih.gov Treatment with oxamate led to a strong, dose-dependent inhibition of proliferation. researchgate.net The colony formation ability of these cells was also effectively suppressed, with an 18 mM concentration of oxamate eliminating over 80% of colonies in both cell lines. researchgate.net The compound's impact extends to other cancer types, with studies showing it suppresses proliferation in ovarian cancer cells (A2780 and SKOV3) and has been investigated in medulloblastoma, glioma, and pancreatic cancer cells. researchgate.netmedchemexpress.com

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| Human Gastric Cancer Cells (e.g., SGC-7901, BGC-823) | Gastric Cancer | Inhibited cell viability in a dose- and time-dependent manner. | nih.gov |

| A549, H1975, H1395 | Non-Small Cell Lung Cancer (NSCLC) | Significantly suppressed cell proliferation and viability. | oncotarget.comnih.gov |

| CNE-1, CNE-2 | Nasopharyngeal Carcinoma (NPC) | Caused strong, dose-dependent inhibition of proliferation and suppressed colony formation. | researchgate.netnih.gov |

| MCF7, OVCAR-3 | Breast and Ovarian Cancer | Significantly reduced cell survival. | ekb.egekb.eg |

Induction of Autophagy and Apoptosis Pathways

The inhibition of cell proliferation by oxamate is closely linked to the induction of programmed cell death pathways, namely apoptosis and autophagy. researchgate.netfrontiersin.org Apoptosis, or Type I programmed cell death, is a primary response to LDH-A inhibition in some cancer cells. oncotarget.com In the NSCLC cell line H1395, treatment with oxamate led to a significant, dose-dependent increase in apoptosis. oncotarget.com The mechanism often involves the mitochondrial pathway, evidenced by changes in the expression of key regulatory proteins. medchemexpress.com Specifically, oxamate treatment can increase the expression of the pro-apoptotic protein Bax while reducing the anti-apoptotic protein Bcl-2. medchemexpress.com

Autophagy, or Type II programmed cell death, is another critical cellular process triggered by oxamate. researchgate.net However, its role can be complex. In some contexts, autophagy acts as a survival mechanism for cancer cells under metabolic stress. nih.gov For instance, in A549 lung cancer cells, oxamate was found to induce a protective autophagy, which shielded the cells from apoptosis. oncotarget.comnih.gov When this autophagic response was blocked using an inhibitor, the rate of apoptosis in these cells increased significantly. oncotarget.com A similar protective autophagic response was observed in gastric cancer cells treated with oxamate. nih.gov The inhibition of this autophagy enhanced oxamate-induced apoptosis and the suppression of proliferation. nih.gov This suggests a dual role for autophagy, which can either lead to cell demise or promote survival depending on the cellular context and cancer type. mdpi.com

Reactive Oxygen Species (ROS) Generation and Associated Cellular Responses

A key mechanism underlying the anticancer effects of oxamate is the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules derived from oxygen that, at elevated levels, can induce cellular damage and trigger cell death. researchgate.netexplorationpub.comitmedicalteam.pl Cancer cells often have a higher baseline level of ROS compared to normal cells, making them more vulnerable to agents that further increase oxidative stress. explorationpub.comnih.gov

Studies have shown that treating cancer cells with oxamate leads to a significant increase in intracellular ROS levels. nih.govresearchgate.net In gastric cancer cells, oxamate treatment markedly augmented ROS production. nih.gov This increase in ROS is directly linked to the induction of autophagy; when cells were pre-treated with N-acetyl cysteine (NAC), a ROS inhibitor, the oxamate-induced autophagy was significantly attenuated. nih.gov Similarly, in certain NSCLC cells, the inhibition of LDH-A by oxamate results in a burst of ROS, which contributes to apoptosis. oncotarget.comresearchgate.net The overproduction of ROS can lead to mitochondrial damage and accelerate tumor cell death. jcancer.orgplos.org This strategy of exploiting the altered redox state of cancer cells is a recognized approach in cancer therapy. nih.gov

Modulation of Key Signaling Pathways (e.g., Akt-mTOR)

The cellular responses to this compound and its derivatives, including proliferation, apoptosis, and autophagy, are governed by complex intracellular signaling networks. One of the most critical pathways modulated by these compounds is the Akt-mTOR signaling pathway. nih.govresearchgate.net This pathway is a central regulator of cell growth, survival, and metabolism and is frequently overactivated in various cancers, promoting tumorigenesis. probiologists.commdpi.comnih.gov

Functional studies have revealed that oxamate treatment inhibits the Akt-mTOR pathway. nih.govnih.gov In gastric cancer cells, oxamate was found to suppress this pathway, which is a major negative regulator of autophagy. nih.govresearchgate.net This inhibition provides a mechanistic link between the compound's metabolic effects (LDH inhibition) and the induction of the autophagic process. researchgate.net In A549 lung cancer cells, the Akt-mTOR signaling pathway was also significantly inhibited following oxamate treatment and was implicated in the regulation of both metabolism and autophagy. nih.gov The modulation of this key signaling cascade underscores the compound's ability to interfere with fundamental processes that drive cancer cell growth and survival. researchgate.netnih.gov

Preclinical Investigations in Animal Models (In Vivo)

Preclinical studies in animal models provide essential information on the biological effects of compounds in a whole-organism context. For this compound derivatives, in vivo investigations have been particularly focused on assessing their impact on male reproductive parameters.

Assessment of Functional Murine Sperm Parameters

In vivo studies using mouse models have evaluated the effects of N-butyl oxamate and its prodrug, N-butyl oxamate ethyl ester (NBOXet), on various sperm functions. tandfonline.comtandfonline.com These compounds are of interest due to their selective inhibition of lactate dehydrogenase-C4 (LDH-C4), a sperm-specific enzyme critical for the ATP production required for sperm motility and functions like capacitation and hyperactivation. tandfonline.comresearchgate.netresearchgate.net

Administration of N-butyl oxamate ethyl ester (NBOXet) to mice resulted in a significant reduction in key sperm motility parameters. tandfonline.comtandfonline.com Specifically, both the total and progressive motility of sperm recovered from the vas deferens were diminished. tandfonline.comtandfonline.com The treatment also negatively affected several kinematic parameters, which describe the characteristics of sperm movement. tandfonline.com Further analysis showed that NBOXet administration led to a decrease in sperm viability and the acrosome reaction, a crucial step for fertilization. tandfonline.comtandfonline.com These findings from in vivo models corroborate in vitro results and highlight that N-butyl oxamate and its prodrug act as selective inhibitors of sperm LDH-C4, leading to impaired sperm function. tandfonline.comtandfonline.com

| Compound | Animal Model | Key Findings on Sperm Parameters | Reference |

|---|---|---|---|

| N-butyl oxamate ethyl ester (NBOXet) | Mouse (In Vivo) | Diminished total and progressive sperm motility. | tandfonline.comtandfonline.com |

| N-butyl oxamate ethyl ester (NBOXet) | Mouse (In Vivo) | Reduced kinematic parameters of sperm. | tandfonline.com |

| N-butyl oxamate and its prodrug (NBOXet) | Mouse (In Vitro & In Vivo) | Inhibited sperm progressive motility and acrosome reaction. | tandfonline.comtandfonline.com |

| Oxamate Derivatives (including N-butyl oxamate) | Mouse (In Vitro) | Selectively inhibited LDH-C4, diminished motility, acrosome reaction, and cell viability. | tandfonline.comresearchgate.net |

Efficacy in Attenuating Fibrotic Responses in Organ Systems

There is currently a lack of available scientific literature and research data specifically investigating the efficacy of this compound in attenuating fibrotic responses in any organ system. Studies on the broader class of oxamate compounds have shown some anti-fibrotic potential. For instance, the parent compound, oxamate, has been observed to play an anti-fibrotic role in a mouse model of silicosis by inhibiting glycolysis and endoplasmic reticulum stress in macrophages. researchgate.netresearchgate.nettandfonline.com This was demonstrated by a significant reduction in the expression of lactate dehydrogenase A (LDHA) and an attenuation of fibrotic remodeling in the lungs of silica-exposed mice treated with oxamate. researchgate.nettandfonline.com However, these findings are related to oxamate and not specifically to its butyl ester derivative. Further research is required to determine if this compound possesses similar or distinct anti-fibrotic properties.

Anti-tumor Activity Potentiation in Combination Therapies

Specific research on the role of this compound in potentiating anti-tumor activity within combination therapies is not present in the available scientific literature. The majority of existing research focuses on the parent compound, oxamate (or sodium oxamate), which functions as a lactate dehydrogenase (LDH) inhibitor. tandfonline.comsilae.itresearchgate.netscribd.com Inhibition of LDH disrupts the metabolic pathway known as aerobic glycolysis (the Warburg effect), which is a characteristic feature of many cancer cells. scribd.com

Studies have demonstrated that oxamate can enhance the efficacy of various chemotherapeutic and immunotherapeutic agents.

Potentiation of Chemotherapy:

Paclitaxel (B517696) (Taxol): In a mouse model of solid Ehrlich carcinoma, the combination of oxamate and paclitaxel was more effective at reducing tumor-associated ATP, malondialdehyde (MDA), TNF-α, and IL-17 content compared to paclitaxel alone. silae.it This combination also triggered apoptosis and anti-angiogenic effects more efficiently. silae.it In vitro studies on MCF7 (breast carcinoma) and OVCAR-3 (ovarian carcinoma) cell lines also showed that oxamate potentiated the cytotoxic effects of paclitaxel.

5-Fluorouracil (B62378) and Irinotecan (B1672180): In colorectal cancer cells, the combination of sodium oxamate with 5-fluorouracil and irinotecan led to a significant decrease in cell viability and migration compared to the chemotherapeutic agents alone. scribd.com

Doxorubicin and Metformin: A novel combination therapy using Doxorubicin, Metformin, and Sodium Oxamate resulted in complete tumor growth suppression in a mouse model of triple-negative breast cancer.

Temozolomide: Oxamate has been shown to increase the sensitivity of glioblastoma cells to temozolomide. researchgate.net

Potentiation of Immunotherapy:

Anti-PD-1 Treatment (Pembrolizumab): In a humanized mouse model of non-small cell lung cancer (NSCLC), the combination of oxamate with the anti-PD-1 antibody pembrolizumab (B1139204) demonstrated enhanced anti-tumor effects compared to either agent alone.

Potentiation of Other Combination Therapies:

Phenformin (B89758): The combination of the anti-diabetic agent phenformin with oxamate showed synergistic anti-cancer effects in various cancer cell lines and a syngeneic mouse model. Oxamate helped to reduce the side effect of lactic acidosis associated with phenformin while increasing cancer cell death. researchgate.net

Dichloroacetate (DCA): The combined use of DCA and oxamate demonstrated significantly improved tumor response to cisplatin/radiation therapy in a head and neck cancer mouse model compared to either compound used alone.

JTC-801: In triple-negative breast cancer (TNBC) cells, co-treatment with JTC-801 and sodium oxamate significantly suppressed tumor growth.

While these findings are promising for oxamate and its sodium salt, it is crucial to note that they cannot be directly extrapolated to this compound. The addition of the butyl group could significantly alter the compound's pharmacokinetic and pharmacodynamic properties, including its solubility, cell permeability, and interaction with target enzymes. One study on N-alkyl oxamates, including N-butyl oxamate, found that it was not a potent inhibitor of LDH isozymes compared to other analogues, which may impact its potential efficacy in these therapeutic areas. Therefore, dedicated studies are essential to elucidate the specific biological and pharmacological activities of this compound.

Advanced Applications in Organic Synthesis Enabled by Butyl Oxamate

Role as a Versatile Synthetic Building Block

Butyl oxamate (B1226882), a monoalkyl derivative of oxalic acid, serves as a highly versatile building block in organic chemistry. These monoalkyl oxalates are recognized as some of the most fundamental building blocks due to their unique structure, which features no carbon unit between two distinct carbonyl groups (an ester and an amide). ontosight.aiorganic-chemistry.org This arrangement allows for selective reactions and subsequent elaborations, making them valuable precursors for a wide range of more complex molecules. smolecule.com

The utility of butyl oxamate and its analogues, such as t-butyl oxamate, stems from their application in the synthesis of natural products, polymers, and pharmaceuticals. ontosight.aismolecule.com Their bifunctionality is key to their role as "linchpins," capable of connecting different molecular fragments. For instance, they can be used to create functionalized intermediates which are then elaborated into intricate final products. smolecule.com Research has demonstrated that monoalkyl oxalates can be synthesized efficiently and on a large scale under mild, environmentally friendly conditions, which enhances their practical application in both academic and industrial laboratories. ontosight.aivulcanchem.comrsc.org

The reactivity of the ester and amide groups can be selectively addressed. For example, t-butyl oxamate can be converted from a mixed ester (t-butyl ethyl oxalate) and subsequently used in multi-step syntheses to create other functional groups like carbamates. rsc.org This controlled reactivity makes this compound and related compounds indispensable tools for synthetic chemists aiming to build molecular complexity from simple, readily available starting materials. ontosight.ai

Integration in Cascade and Tandem Reactions

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all occurring in a single pot. wikipedia.orgliberty.edu this compound and its derivatives are exceptionally well-suited for designing such elegant and efficient processes. Their ability to generate reactive intermediates, such as carbamoyl (B1232498) or alkoxycarbonyl radicals, under mild conditions has unlocked novel synthetic pathways. rsc.orgrsc.org

Recent advancements have highlighted the use of alkyl oxalates in photoredox and nickel dual-catalyzed cascade reactions. rsc.org In these systems, a tertiary alkyl oxalate (B1200264) can be oxidized by an excited photocatalyst to generate a tertiary radical, which can then participate in multicomponent reactions, such as the alkylarylation of alkynes. rsc.org

A notable example is the alkoxycarbonyl radical 5-exo cyclization–cross-coupling cascade. researchgate.netnih.gov In this process, a homoallylic oxalate substrate is oxidized to form an alkoxycarbonyl radical. This radical rapidly undergoes a 5-exo cyclization onto a pendent alkene, generating a new carbon-centered radical. This new radical is then intercepted by a nickel catalyst and cross-coupled with an aryl or vinyl iodide, all in one pot. researchgate.netnih.gov This strategy demonstrates the power of oxalates in rapidly building molecular complexity.

Furthermore, oxamic acids, which can be readily prepared from oxamate esters, serve as precursors to carbamoyl radicals. rsc.org These radicals can participate in intermolecular addition-cyclization cascades, for example, reacting with ortho-cyanoarylacrylamides to produce quinoline-2,4-diones in a tandem sequence. rsc.org These examples underscore the value of oxamates in streamlining synthetic sequences, improving atom economy, and reducing waste. wikipedia.org

| Cascade Reaction Type | Oxalate/Oxamate Derivative | Key Intermediate | Resulting Structure | Citation |

| Alkoxycarbonyl Radical Cyclization/Cross-Coupling | Homoallylic Oxalate | Alkoxycarbonyl Radical | Spirolactones | researchgate.netnih.gov |

| Intermolecular Three-Component Cascade | Tertiary Alkyl Oxalate | Tertiary Alkyl Radical | Alkylarylated Alkynes | rsc.org |

| Tandem Radical Cyclization | Oxamic Acid | Carbamoyl Radical | Quinoline-2,4-diones | rsc.org |

| Decarboxylative Cross-Coupling | Cesium Benzyl Oxamate | Carbamoyl Radical | Amides | acs.org |

Synthesis of Complex Molecular Architectures and Spirocyclic Systems

The construction of complex, three-dimensional molecular architectures is a central goal of organic synthesis. Spirocycles, compounds containing two rings that share a single atom, are particularly important scaffolds in drug discovery due to their rigid and unique three-dimensional structures. nih.gov this compound and related oxalate derivatives have proven instrumental in the synthesis of these challenging targets.

The alkoxycarbonyl radical cyclization–cross-coupling cascade mentioned previously is a powerful method for preparing functionalized spirolactones from simple tertiary alcohol-derived homoallylic oxalates. researchgate.netnih.gov This reaction allows for the one-step construction of γ-butyrolactone spirocycles fused to various carbocyclic and heterocyclic systems, including those containing piperidine (B6355638) and adamantane (B196018) frameworks. nih.gov The reaction is initiated by the single-electron oxidation of an oxalate salt, which triggers the cyclization and subsequent cross-coupling, efficiently assembling the spirocyclic core. researchgate.net

Beyond covalent synthesis, oxamate anions themselves can act as ligands to build complex supramolecular structures. They are effective at bridging metal ions, facilitating the assembly of polynuclear coordination complexes with specific magnetic or luminescent properties. mdpi.comresearchgate.net

Furthermore, while not directly involving this compound in the ring-forming step, oxalate salts of spirocyclic amines are frequently used as key intermediates. The formation of an oxalate salt can improve the stability and handling properties (e.g., solubility, crystallinity) of a synthetic intermediate, which is crucial in multi-step syntheses of complex molecules like spiro-protease inhibitors or spiro-benzimidazoles. vulcanchem.commdpi.com

Development of Novel Synthetic Routes to Amides and Esters

The synthesis of amides and esters is fundamental in organic chemistry. While traditional methods exist, the unique reactivity of this compound has enabled the development of novel and milder synthetic routes. fishersci.itoup.com

Recently, a new method for amide synthesis was developed using dual nickel/photoredox catalysis. This strategy achieves a redox-neutral decarboxylative cross-coupling of cesium oxamates with aryl bromides. acs.org Here, the oxamate serves as a source of a carbamoyl radical, which couples with the aryl bromide under mild conditions to form the corresponding amide in moderate to good yields. This approach avoids the need for stoichiometric activating agents often required in traditional amide couplings. acs.org

Ethyl oxamate has been shown to react with anthranilic acid derivatives at either its amide or ester group, leading to the formation of new amides or esters, respectively. researchgate.net This demonstrates the tunable reactivity of the oxamate core, allowing for selective functionalization. A patent also describes a general, eco-friendly method for converting esters into various products, including amides and oxamates, highlighting the reversible nature of these transformations under certain conditions. google.com

The synthesis of new α-oxoacetic acid esters has been achieved by reacting organolithium compounds with diethyl oxalate. thieme-connect.com While double addition can be a problem, specialized equipment like a plug flow reactor can suppress this side reaction, showcasing how process optimization can leverage the reactivity of oxalates for ester synthesis. thieme-connect.com

Table of Novel Synthetic Methods

| Transformation | Reagents | Product | Key Feature | Citation |

|---|---|---|---|---|

| Amide Synthesis | Cesium Oxamate, Aryl Bromide, Ni/Photoredox Catalyst | Aryl Amide | Decarboxylative cross-coupling under mild conditions | acs.org |

| Amide/Ester Synthesis | Ethyl Oxamate, Anthranilic Acid Derivatives | Amides or Esters | Selective reaction at either functional group | researchgate.net |

Exploration in Pharmaceutical Intermediate Synthesis (General Principles and Relevance)

The structural motifs found in this compound and its derivatives are highly relevant to the pharmaceutical industry. These compounds serve as crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). quimidroga.com The oxalyl unit can act as a short, rigid linker in drug candidates, which can be pivotal for optimizing binding to biological targets like enzymes or receptors. rsc.org

A prominent example is the synthesis of the oral anticoagulant Edoxaban. Key intermediates in its manufacturing process are oxalate salts of complex carbamates, such as tert-butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate. hrdpharm.comevitachem.com The use of an oxalate salt improves the stability and purity of the intermediate, which is a critical consideration in pharmaceutical production. evitachem.com The synthesis of Edoxaban's direct precursor involves the reaction of this oxalate salt intermediate with another component, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, demonstrating the convergence of oxamate-related structures in building the final drug molecule. google.com

Furthermore, spirocyclic scaffolds constructed using oxalate intermediates are of high interest in drug discovery. For instance, a spirocyclic oxalate salt has been identified as a valuable building block for developing protease inhibitors and antiviral agents, including those targeting the SARS-CoV-2 main protease. vulcanchem.com The inherent rigidity and three-dimensionality of these spirocycles, accessed via strategies involving oxalates, can lead to improved binding affinity and better pharmacological properties. vulcanchem.com Diethyl oxalate is also listed as a key intermediate for the synthesis of APIs for treatments in oncology, immunology, and for analgesics and antibiotics. quimidroga.com

Structure Activity Relationship Sar and Analogue Development for Butyl Oxamate

Systematic Structural Modifications of the N-Alkyl Chain

The length and branching of the N-alkyl chain on the oxamate (B1226882) molecule are critical determinants of both inhibitory potency and selectivity for LDH isozymes. tandfonline.com Kinetic studies have demonstrated that even subtle changes to this chain can dramatically alter the compound's affinity for different LDH isozymes.

Research indicates that introducing a non-polar alkyl group to the nitrogen of the oxamate molecule influences its interaction with the enzyme's active site. For instance, the introduction of an ethyl group increases the affinity for LDH-C4 by 15-fold compared to the parent oxamate. tandfonline.com Further extension to a propyl group results in an affinity 2.5-fold greater than oxamate, though it is less potent than the ethyl derivative. tandfonline.com

However, extending the chain to four carbons, as in N-butyl oxamate, or introducing branching, as in N-isobutyl and N-sec-butyl oxamate, leads to a significant decrease in both affinity and selectivity, particularly for LDH-C4. tandfonline.comtandfonline.com These longer-chain derivatives are generally considered non-selective and less potent inhibitors of the three main LDH isozymes (LDH-A4, LDH-B4, and LDH-C4). tandfonline.com At a concentration of 0.1 mM, while ethyl and propyl oxamates show strong inhibition of LDH-C4, the butyl, isobutyl, and sec-butyl derivatives show no inhibitory activity. tandfonline.comtandfonline.com

Comparative Analysis of Oxamate Derivatives (e.g., N-ethyl, N-propyl, N-isobutyl, N-sec-butyl oxamates)

Kinetic studies reveal that N-ethyl oxamate is a significantly more powerful inhibitor than other derivatives. For example, it is 1000 times more potent than N-isobutyl oxamate as an inhibitor of LDH-C4. tandfonline.comtandfonline.com In contrast, N-propyl oxamate is less potent but more selective. It is 146 times more selective for LDH-C4 than for LDH-A4 and 74 times more selective than for LDH-B4. tandfonline.comtandfonline.com